- Magnesium-Mediated Carbon-Carbon Bond Formation in Aqueous Media: Barbier-Grignard Allylation and Pinacol Coupling of Aldehydes, Journal of Organic Chemistry, 1999, 64(9), 3230-3236

Cas no 936-58-3 (4-Phenyl-1-buten-4-ol)

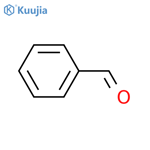

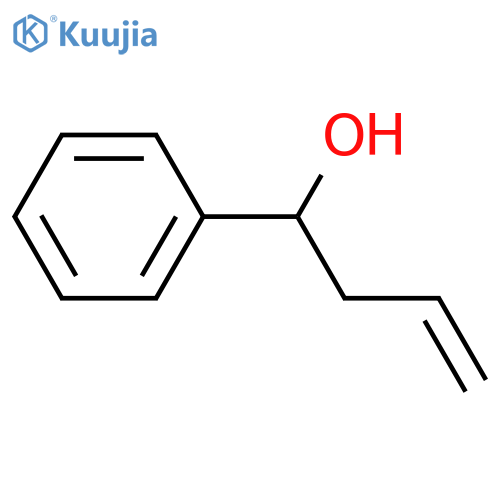

4-Phenyl-1-buten-4-ol structure

Nom du produit:4-Phenyl-1-buten-4-ol

Numéro CAS:936-58-3

Le MF:C10H12O

Mégawatts:148.201683044434

MDL:MFCD00039617

CID:804060

PubChem ID:220119

4-Phenyl-1-buten-4-ol Propriétés chimiques et physiques

Nom et identifiant

-

- Benzenemethanol, a-2-propen-1-yl-

- 4-Phenyl-1-buten-4-ol

- 1-PHENYL-3-BUTEN-1-OL

- 1-phenylbut-3-en-1-ol

- 1-Phenyl-but-3-en-1-ol

- RGKVZBXSJFAZRE-UHFFFAOYSA-N

- NSC2410

- UPENN_ABS_025

- 1-Phenyl-3-buten-1-ol #

- WSK_010

- Benzenemethanol, .alpha.-2-propenyl-

- NE41001

- P1329

- A9962

- 3-Buten-1-ol, 1-phenyl- (7CI, 8CI)

- Benzenemethanol, α-2-propenyl- (9CI)

- α-2-Propen-1-ylbenzenemethanol (ACI)

- 1-Hydroxy-1-phenyl-3-butene

- 4-Hydroxy-4-phenyl-1-butene

- 4-Phenyl-4-hydroxy-1-butene

- NSC 2410

- α-(Prop-2-en-1-yl)benzenemethanol

- α-2-Propenylbenzenemethanol

- α-Allylbenzyl alcohol

- Benzenemethanol, alpha-2-propen-1-yl-

- EN300-106199

- alpha-2-Propenylbenzenemethanol

- D92112

- CHEBI:131375

- NSC-2410

- 936-58-3

- 4-Phenyl-1-buten-4-ol, 97%

- SCHEMBL96509

- DTXSID50873266

- Benzenemethanol, alpha-2-propenyl-

- NCGC00161446-01

- alpha-2-Propen-1-ylbenzenemethanol

- D8Y58EE862

- 3-Buten-1-ol, 1-phenyl-

- 80735-94-0

- AS-57544

- MFCD00039617

- CS-0230926

- SY052128

- DB-056453

- AKOS004909699

-

- MDL: MFCD00039617

- Piscine à noyau: 1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2

- La clé Inchi: RGKVZBXSJFAZRE-UHFFFAOYSA-N

- Sourire: OC(CC=C)C1C=CC=CC=1

Propriétés calculées

- Qualité précise: 148.08900

- Masse isotopique unique: 148.088815002g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 3

- Complexité: 114

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 1

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Charge de surface: 0

- Le xlogp3: 2.2

- Surface topologique des pôles: 20.2

- Nombre d'tautomères: Rien du tout

Propriétés expérimentales

- Couleur / forme: Pas encore déterminé

- Dense: 0.992 g/mL at 25 °C(lit.)

- Point d'ébullition: 234 °C(lit.)

- Point d'éclair: Température Fahrenheit: 215.6°f< br / >Degrés Celsius: 102 ° C< br / >

- Indice de réfraction: n20/D 1.53(lit.)

- Le PSA: 20.23000

- Le LogP: 2.29610

- Solubilité: Pas encore déterminé

4-Phenyl-1-buten-4-ol Informations de sécurité

-

Symbolisme:

- Mot signal:Warning

- Description des dangers: H302

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:2

4-Phenyl-1-buten-4-ol Données douanières

- Code HS:2906299090

- Données douanières:

Code douanier chinois:

2906299090Résumé:

2906299090 autres alcools aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 5,5% droits généraux: 30,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2906299090 autres alcools aromatiques. Conditions de surveillance: aucune. TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 5,5%. Droits généraux: 30,0%

4-Phenyl-1-buten-4-ol PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WI222-1g |

4-Phenyl-1-buten-4-ol |

936-58-3 | 97.0%(GC) | 1g |

¥391.0 | 2022-06-10 | |

| Enamine | EN300-106199-0.5g |

1-phenylbut-3-en-1-ol |

936-58-3 | 95% | 0.5g |

$24.0 | 2023-10-28 | |

| Enamine | EN300-106199-1.0g |

1-phenylbut-3-en-1-ol |

936-58-3 | 95% | 1g |

$30.0 | 2023-06-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-252192-5 g |

1-Phenyl-3-buten-1-ol, |

936-58-3 | 5g |

¥647.00 | 2023-07-11 | ||

| abcr | AB348629-25g |

4-Phenyl-1-buten-4-ol, 97%; . |

936-58-3 | 97% | 25g |

€323.00 | 2025-02-22 | |

| abcr | AB348629-25 g |

4-Phenyl-1-buten-4-ol, 97%; . |

936-58-3 | 97% | 25g |

€361.00 | 2023-06-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X72635-1g |

1-PHENYL-3-BUTEN-1-OL |

936-58-3 | ≥97% | 1g |

¥308.0 | 2023-09-05 | |

| Enamine | EN300-106199-0.1g |

1-phenylbut-3-en-1-ol |

936-58-3 | 95% | 0.1g |

$19.0 | 2023-10-28 | |

| Enamine | EN300-106199-5.0g |

1-phenylbut-3-en-1-ol |

936-58-3 | 95% | 5g |

$70.0 | 2023-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160315-1g |

4-Phenyl-1-buten-4-ol |

936-58-3 | 97% | 1g |

¥260.90 | 2023-09-01 |

4-Phenyl-1-buten-4-ol Méthode de production

Synthetic Routes 1

Synthetic Routes 2

Conditions de réaction

1.1 Solvents: Diethyl ether ; 10 min, 0 °C; 2 - 3 h, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 10 min, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 10 min, 0 °C

Référence

- Double Prins Cyclisation Enabled Rapid Access to α,ω-Hydroxytetrahydropyrans, European Journal of Organic Chemistry, 2022, 2022(40),

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Conditions de réaction

1.1 Catalysts: Tetraphenylporphyrin , Palladium diacetate Solvents: Water ; 30 min, rt

1.2 Reagents: Indium bromide (InBr) ; 4.5 h, rt

1.2 Reagents: Indium bromide (InBr) ; 4.5 h, rt

Référence

- Investigation of the aqueous transmetalation of π-allylpalladium with indium salt: the use of the Pd(OAc)2-TPPTS catalyst, Organic & Biomolecular Chemistry, 2005, 3(8), 1375-1380

Synthetic Routes 7

Synthetic Routes 8

Conditions de réaction

1.1 Solvents: Diethyl ether ; 0 °C; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Référence

- Copper-Catalyzed One-Pot Borylative Aldolisation β-Fluoride Elimination for the Formal Addition of Acrylates to Carbonyl Moieties, Chemistry - A European Journal, 2018, 24(37), 9234-9237

Synthetic Routes 9

Conditions de réaction

1.1 Catalysts: 10H,12H-[2,1]Benzazastibolo[1,2-a][2,1]benzazastibolium, 11-methyl-, hexafluorop… ; 5 min, rt

1.2 3 h, 25 °C

1.2 3 h, 25 °C

Référence

- Organoantimony ionic compound containing bridge-type nitrogen atom ligand, its preparation process and application, China, , ,

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Triethylamine , Carbon monoxide Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane , Water ; 18 h, 90 psi, 70 °C

Référence

- Catalytic Nucleophilic Allylation Driven by the Water-Gas Shift Reaction, Journal of Organic Chemistry, 2018, 83(1), 23-48

Synthetic Routes 13

Synthetic Routes 14

Conditions de réaction

1.1 Catalysts: Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[2,4,6-tris(1-m… Solvents: Toluene ; rt

Référence

- Bi(cyclopentyl)diol-Derived Boronates in Highly Enantioselective Chiral Phosphoric Acid-Catalyzed Allylation, Propargylation, and Crotylation of Aldehydes, Journal of Organic Chemistry, 2020, 85(20), 12988-13003

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Aluminum Catalysts: Indium trichloride Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 30 min, rt

Référence

- Ionic liquid-accelerated allylation of carbonyl compounds with a catalytic amount of indium generated from in situ reduction of InCl3 with aluminum, Chemistry Letters, 2011, 40(5), 506-507

Synthetic Routes 18

Conditions de réaction

1.1 Catalysts: 10H,12H-[2,1]Benzazabismolo[1,2-a][2,1]benzazabismolium, 1,2,3,4,6,7,8,11-octame… ; 5 min, rt

1.2 3 h, 25 °C

1.2 3 h, 25 °C

Référence

- Organic bismuth ion compounds containing bridging nitrogen ligand, their preparation method and application as catalyst in allylation of aldehyde, China, , ,

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran , Water

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Unexpected Barbier-Grignard Allylation of Aldehydes with Magnesium in Water, Journal of the American Chemical Society, 1998, 120(35), 9102-9103

Synthetic Routes 20

4-Phenyl-1-buten-4-ol Raw materials

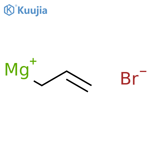

- Allylmagnesium Bromide (ca. 13% in Ethyl Ether, ca. 0.7mol/L)

- Allyl acetate

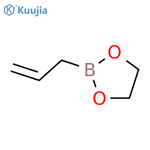

- 1,3,2-DIOXABOROLANE, 2-(2-PROPENYL)-

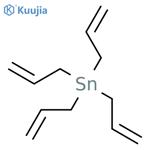

- Tetraallyltin

- Benzaldehyde

4-Phenyl-1-buten-4-ol Preparation Products

4-Phenyl-1-buten-4-ol Littérature connexe

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

936-58-3 (4-Phenyl-1-buten-4-ol) Produits connexes

- 80735-94-0(1-phenyl-3-buten-1-ol)

- 1824243-29-9(2-(Prop-2-en-1-yl)piperidine-2-carboxylic acid)

- 473925-65-4(1-(azidomethyl)-2,3,4,5,6-pentafluorobenzene)

- 2243514-42-1(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-phenylbenzoic acid)

- 2680750-22-3(1-[(Prop-2-en-1-yloxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid)

- 2639407-11-5(Tert-butyl 2-amino-3-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate)

- 1704091-50-8(1-(4-cyclopropylphenyl)cyclopropan-1-amine)

- 1895192-12-7(4-(aminooxy)methyl-2-fluorophenol)

- 1797891-11-2(2-ethoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide)

- 1806633-90-8(1-Bromo-1-(3-(chloromethyl)-5-iodophenyl)propan-2-one)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:936-58-3)4-Phenyl-1-buten-4-ol

Pureté:99%

Quantité:25g

Prix ($):233.0